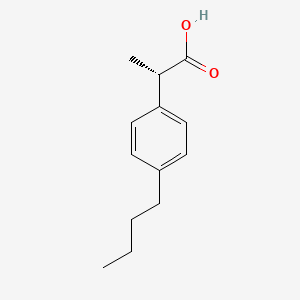

(S)-2-(4-Butylphenyl)-propionic acid

Description

The exact mass of the compound (S)-2-(4-Butylphenyl)-propionic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (S)-2-(4-Butylphenyl)-propionic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-(4-Butylphenyl)-propionic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-2-(4-butylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-3-4-5-11-6-8-12(9-7-11)10(2)13(14)15/h6-10H,3-5H2,1-2H3,(H,14,15)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEFPDZIYEWFQFK-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC1=CC=C(C=C1)[C@H](C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50193456 | |

| Record name | p-Butylhydratropic acid, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50193456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

404354-76-3 | |

| Record name | p-Butylhydratropic acid, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0404354763 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Butylhydratropic acid, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50193456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-2-(4-Butylphenyl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-BUTYLHYDRATROPIC ACID, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OS8WJ779B1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(S)-2-(4-Butylphenyl)-propionic acid chemical properties

The following technical guide details the chemical properties, synthesis, and pharmacological relevance of (S)-2-(4-Butylphenyl)propionic acid , a critical chiral analog and impurity of the NSAID Ibuprofen.

Synonyms: (S)-Ibuprofen Impurity B, (S)-p-n-Butylhydratropic Acid, S-4-Butyl-α-methylbenzeneacetic acid.[1] CAS Registry Number: 404354-76-3 (S-enantiomer); 3585-49-7 (Racemate). Chemical Formula: C₁₃H₁₈O₂ Molecular Weight: 206.28 g/mol [1][2][3][4][5][6][7]

Executive Summary

(S)-2-(4-Butylphenyl)propionic acid is the (S)-enantiomer of the n-butyl analog of Ibuprofen . While Ibuprofen possesses an isobutyl group at the para-position of the phenyl ring, this compound features a linear n-butyl chain.

In pharmaceutical development, this molecule is primarily characterized as Impurity B (European Pharmacopoeia) . It is a critical process-related impurity found in Dexibuprofen ((S)-Ibuprofen) and racemic Ibuprofen. Its presence is due to the contamination of the starting material, isobutylbenzene, with n-butylbenzene.

Despite its status as an impurity, the (S)-enantiomer retains pharmacological significance due to the structure-activity relationship (SAR) of the 2-arylpropionic acid class (profens), where the (S)-configuration generally dictates cyclooxygenase (COX) inhibition.

Physicochemical Profile

Structural Identity

The molecule belongs to the 2-arylpropionic acid class. The stereocenter at the

-

Chirality: (S)-Configuration (Sinister).

-

Key Structural Difference: The linear butyl chain confers slightly different lipophilicity and steric parameters compared to the branched isobutyl group of Ibuprofen.

Physical Properties

Unlike Ibuprofen, which is a crystalline solid (mp 75–78 °C), the n-butyl analog exhibits lower crystallinity due to the flexibility of the linear alkyl chain.

| Property | Value / Description | Note |

| Physical State | Viscous Liquid to Low-Melting Solid | Often reported as a colorless liquid at RT.[2] |

| Boiling Point | ~325 °C (at 760 mmHg) | Predicted value; degrades before boiling. |

| pKa | 4.43 ± 0.10 | Typical for carboxylic acids; similar to Ibuprofen.[2][6] |

| LogP | 3.91 | Highly lipophilic; slightly higher than Ibuprofen (3.5). |

| Solubility | Soluble in organic solvents (MeOH, DCM, Ethyl Acetate). | Poorly soluble in water; soluble in aqueous base. |

Stereochemical Stability

Like other profens, (S)-2-(4-Butylphenyl)propionic acid is subject to chiral inversion . In vivo, the inactive (R)-enantiomer of profens often undergoes unidirectional inversion to the active (S)-enantiomer via an acyl-CoA intermediate. However, in vitro (stability studies), the enantiomer is chemically stable unless exposed to strong bases or high temperatures which can induce racemization.

Synthetic Pathways & Origin

Origin as an Impurity

The primary source of this compound in pharmaceutical manufacturing is the Friedel-Crafts acylation step.[4] Commercial isobutylbenzene often contains 0.1–0.5% n-butylbenzene. This impurity undergoes the same reaction sequence as the main API, resulting in the "Impurity B" analog.

Targeted Synthesis of the (S)-Enantiomer

To isolate the (S)-form for use as a reference standard, two primary strategies are employed:

-

Asymmetric Synthesis: Utilizing chiral auxiliaries (e.g., Evans oxazolidinone) to alkylate the phenylacetic acid precursor.

-

Classical Resolution: Crystallization of the racemate with a chiral amine (e.g., (S)-

-phenylethylamine), followed by acidification.

Diagram: Origin & Synthesis Workflow

Caption: Pathway A shows the co-synthesis of the impurity during Ibuprofen manufacturing. Pathway B illustrates the isolation of the specific (S)-enantiomer for analytical standards.

Analytical Characterization (QC/QA)[3][4]

Differentiation between Ibuprofen and its n-butyl analog is critical for batch release. The linear chain of the impurity typically results in stronger retention on reverse-phase columns compared to the branched isobutyl isomer.

High-Performance Liquid Chromatography (HPLC)

-

Achiral RP-HPLC: Used to separate Impurity B from Ibuprofen.

-

Column: C18 (Octadecylsilane).

-

Mobile Phase: Acetonitrile/Phosphate Buffer (pH 3.0).

-

Elution Order: Ibuprofen elutes before Impurity B (due to the higher lipophilicity of the linear n-butyl chain).

-

-

Chiral HPLC: Used to confirm enantiomeric purity (S vs R).

-

Column: Chiralcel OJ-H or Chiralpak AD-H (Amylose/Cellulose derivatives).

-

Mode: Normal phase (Hexane/IPA) is preferred for maximum selectivity.

-

Spectroscopic Identification

-

Mass Spectrometry (MS): Both Ibuprofen and Impurity B have the same molecular weight (206.3 Da). Differentiation requires high-resolution MS or fragmentation pattern analysis.

-

Key Fragment: The tropylium ion formation differs slightly due to the linear vs. branched alkyl chain stability.

-

-

NMR Spectroscopy:

Pharmacological Chemistry[1][3][4][6][12][13][14]

Mechanism of Action (SAR)

The (S)-enantiomer is the "eutomer" (active isomer) for COX inhibition.

-

Binding Site: The carboxylate group binds to Arg-120 in the COX enzyme channel.

-

Hydrophobic Channel: The n-butyl chain occupies the hydrophobic pocket usually filled by the isobutyl group.

-

Potency: While active, the n-butyl analog is generally considered less potent or equipotent to Ibuprofen but is strictly controlled due to its status as an uncharacterized impurity in high concentrations.

Metabolic Inversion

A unique property of 2-arylpropionic acids is the unidirectional metabolic inversion from (R) to (S).

-

Enzyme:

-Methylacyl-CoA racemase (AMACR). -

Mechanism: The (R)-enantiomer is converted to a CoA thioester, racemized, and hydrolyzed back to the free acid, enriching the (S)-form in plasma. This implies that even if (R)-Impurity B is present, it may convert to the (S)-form in vivo.

Diagram: Mechanism of Action & Inversion

Caption: The (S)-enantiomer directly inhibits COX enzymes. The (R)-enantiomer undergoes metabolic inversion to the (S)-form via a CoA intermediate.

References

-

European Pharmacopoeia (Ph. Eur.) . Ibuprofen Monograph: Impurity B. (Defines 2-(4-butylphenyl)propionic acid as a specified impurity).

-

Smolecule . (S)-2-(4-Butylphenyl)-propionic acid Chemical Profile. Retrieved from Smolecule.com. Link

-

National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 39912 (Dexibuprofen) and Impurities. Link

-

ChemicalBook . Properties of (2RS)-2-(4-Butylphenyl)propanoic acid. (Confirming physical state and lipophilicity). Link

- Bayer, T. et al.Enzymatic resolution of ibuprofen and its impurities. Journal of Molecular Catalysis B: Enzymatic. (Describes the kinetic resolution of profen analogs).

Sources

- 1. biosynth.com [biosynth.com]

- 2. (2RS)-2-(4-BUTYLPHENYL)PROPANOIC ACID | 3585-49-7 [amp.chemicalbook.com]

- 3. (2RS)-2-(4-BUTYLPHENYL)PROPANOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 4. Buy (S)-2-(4-Butylphenyl)-propionic acid | 404354-76-3 [smolecule.com]

- 5. ibuprofen impurity B | CAS 3585-49-7 | LGC Standards [lgcstandards.com]

- 6. (2RS)-2-(4-BUTYLPHENYL)PROPANOIC ACID | 3585-49-7 [chemicalbook.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. researchgate.net [researchgate.net]

- 9. 2-(4-butylphenyl)propanoic acid | CAS#:3585-49-7 | Chemsrc [chemsrc.com]

- 10. pharmascholars.com [pharmascholars.com]

Structure Elucidation of (S)-2-(4-Isobutylphenyl)propionic Acid (Dexibuprofen)

Executive Summary

This guide details the structural elucidation and stereochemical assignment of (S)-2-(4-isobutylphenyl)propionic acid , pharmacologically known as Dexibuprofen . While racemic ibuprofen has been a staple NSAID for decades, the S-enantiomer is the sole contributor to cyclooxygenase (COX) inhibition.[1] The R-enantiomer is pharmacologically inactive in vitro but undergoes a unidirectional metabolic inversion to the S-form in vivo, a process that introduces pharmacokinetic variability and potential lipid metabolism toxicity.

Precise structural characterization—specifically distinguishing the active S-enantiomer from the racemate and the R-distomer—is critical for modern chiral drug development. This document outlines the self-validating analytical workflow to establish molecular identity, connectivity, and absolute configuration.[2]

Nomenclature Note: The term "(4-Butylphenyl)" in the topic prompt is interpreted here as the isobutyl derivative (Ibuprofen), the standard pharmaceutical agent in this class. A strict n-butyl analog would exhibit distinct NMR splitting patterns in the alkyl region (triplet vs. doublet), which are noted in Section 3.

Elucidation Strategy Workflow

The following flowchart illustrates the logical progression from elemental composition to absolute stereochemical definition.

Figure 1: Step-wise analytical workflow for full structure elucidation.

Molecular Connectivity (NMR Spectroscopy)

Nuclear Magnetic Resonance (NMR) provides the definitive proof of the atomic backbone. For (S)-ibuprofen, the spectrum is identical to the racemate in an achiral solvent. The distinction lies in the integration and splitting patterns of the alkyl side chains.

1H NMR Assignment (400 MHz, CDCl3)

The molecule consists of three distinct zones: the aromatic core, the isobutyl tail, and the propionic acid head.

| Position | Group | Shift ( | Multiplicity | Integration | Coupling ( | Structural Logic |

| Aromatic | Ar-H (2,6) | 7.22 | Doublet (d) | 2H | 8.0 | Ortho to propionic acid |

| Aromatic | Ar-H (3,5) | 7.10 | Doublet (d) | 2H | 8.0 | Ortho to isobutyl |

| Chiral Center | -CH(CH3)- | 3.70 | Quartet (q) | 1H | 7.2 | Coupled to methyl doublet |

| Isobutyl | -CH2- | 2.45 | Doublet (d) | 2H | 7.2 | Attached to Ar ring |

| Isobutyl | -CH- | 1.85 | Multiplet (m) | 1H | - | Methine splitting |

| Chiral Methyl | -CH3 (at C2) | 1.50 | Doublet (d) | 3H | 7.2 | Diagnostic for propionic acids |

| Isobutyl | -(CH3)2 | 0.90 | Doublet (d) | 6H | 6.6 | Gem-dimethyl terminus |

Critical Differentiation (n-Butyl vs. Isobutyl): If the molecule were the n-butyl analog, the alkyl region would display:

- ~2.60: Triplet (benzylic -CH2-).

- ~1.60: Quintet (-CH2-).

- ~1.35: Sextet (-CH2-).

- ~0.90: Triplet (terminal -CH3).

-

Observation: The presence of a doublet at 0.90 ppm (6H) and a doublet at 2.45 ppm (2H) confirms the Isobutyl structure.

Connectivity Logic Diagram

The following diagram visualizes the coupling networks established by COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation).

Figure 2: NMR coupling network. Blue dashed lines indicate scalar coupling (COSY); Red solid lines indicate long-range connectivity (HMBC).

Stereochemical Elucidation (The "S" Configuration)

The core challenge is distinguishing the S-enantiomer from the R-enantiomer. This requires chiral specific techniques.

Polarimetry (Optical Rotation)

The specific rotation

-

Standard: USP/EP Pharmacopoeia.

-

Solvent: Ethanol (96%).

-

Concentration:

(2 g/100 mL). -

Temperature: 20°C.

| Parameter | (S)-Ibuprofen (Dexibuprofen) | (R)-Ibuprofen | Racemic Ibuprofen |

| Direction | Dextrorotatory (+) | Levorotatory (-) | None |

| Value ( | +57.0° to +60.0° | -57.0° | 0° |

Protocol: Dissolve 200 mg of the sample in 10 mL absolute ethanol. Measure in a 1 dm cell at 589 nm (Sodium D line). A positive value confirms the S-isomer (in ethanol). Note: Rotation direction can invert in different solvents; always report solvent.

Chiral HPLC (Enantiomeric Purity)

To quantify enantiomeric excess (

-

Column: Cellulose tris(4-methylbenzoate) (e.g., Chiralcel OJ-H) or Amylose tris(3,5-dimethylphenylcarbamate) (Chiralpak AD-H).

-

Mobile Phase: Hexane : Isopropanol : TFA (98 : 2 : 0.1).[3]

-

Flow Rate: 1.0 mL/min.[3]

-

Detection: UV @ 254 nm.[3]

Elution Order (Chiralcel OJ-H):

-

(R)-Ibuprofen: Elutes first (

min). -

(S)-Ibuprofen: Elutes second (

min). Self-Validation: The sample must show a single peak at the retention time matching the second peak of a racemic reference standard.

Biological Significance: The R-to-S Inversion

Understanding the S-configuration is vital because of the metabolic chiral inversion pathway. The R-enantiomer is converted to the S-enantiomer via an Acetyl-CoA intermediate, but the process is unidirectional.[4]

Figure 3: Unidirectional metabolic inversion of R-ibuprofen to S-ibuprofen.

Absolute Configuration Determination

While optical rotation suggests the configuration, X-Ray Crystallography provides the absolute proof.

Single Crystal X-Ray Diffraction (SC-XRD)

-

Method: Anomalous dispersion (using Cu K

radiation) or co-crystallization with a chiral amine (e.g., (S)- -

Space Group:

(Monoclinic). -

Key Feature: The propionic acid group at C2 and the isobutyl group at C4 are para-substituted. The C2 chiral center shows the hydrogen atom pointing away (in the standard projection) when the carboxyl group is prioritized, confirming the

configuration according to Cahn-Ingold-Prelog (CIP) priority rules:- (High)

- (Low)

Visual Check: When H is in the rear, the sequence

References

-

Pharmacopoeial Standards: United States Pharmacopeia (USP). Ibuprofen and Dexibuprofen Monographs. USP-NF.

-

Metabolic Inversion Mechanism: Evans, A. M. (2001). "Comparative pharmacology of S(+)-ibuprofen and (RS)-ibuprofen." Clinical Rheumatology.

-

Chiral Separation: Haginaka, J., et al. (2020). "Theoretical Examination on the Chiral Separation Mechanism of Ibuprofen on Cellulose Tris(4-methylbenzoate)." PubMed Central.

-

NMR Data Verification: ChemicalBook. "(S)-(+)-Ibuprofen 1H NMR Spectrum."

-

Crystallography: Freer, A. A., et al. (1993). "Structure of (S)-(+)-ibuprofen." Acta Crystallographica Section C.

Sources

Synthesis pathways for (S)-2-(4-Butylphenyl)-propionic acid

Technical Guide for Pharmaceutical Process Development

Executive Summary

(S)-2-(4-Butylphenyl)-propionic acid is the active enantiomer of a 2-arylpropionic acid derivative, structurally analogous to Ibuprofen (the isobutyl congener). While often identified as "Ibuprofen Impurity B" in regulatory pharmacopeias, the n-butyl analog possesses distinct anti-inflammatory properties and serves as a critical probe in Structure-Activity Relationship (SAR) studies for COX-1/COX-2 inhibition.

This guide details three high-fidelity synthesis pathways to isolate the pharmacologically active (S)-enantiomer. Unlike the racemic synthesis achieved via standard Friedel-Crafts acylation, these pathways prioritize enantiomeric excess (ee), atom economy, and scalability.

The Chiral Imperative: Pharmacology and Precision

In the class of 2-arylpropionic acids (profens), the (S)-enantiomer typically carries the primary anti-inflammatory activity (inhibition of cyclooxygenase).[1] The (R)-enantiomer is often considered a "distomer" which, in vivo, may undergo unidirectional inversion to the (S)-form via an acyl-CoA thioester intermediate. However, administering the pure (S)-enantiomer (dex-form) eliminates the metabolic load of this inversion and reduces potential off-target toxicity.

Target Molecule:

-

IUPAC: (S)-2-(4-Butylphenyl)propanoic acid

-

CAS: 404354-76-3 (S-isomer)

-

Key Feature: n-butyl chain at the para position (distinct from the isobutyl group of Ibuprofen).

Pathway A: Biocatalytic Kinetic Resolution (Green Chemistry Route)

Mechanism: Enantioselective Esterification Scalability: High | Green Factor: Excellent

This pathway utilizes microbial lipases to discriminate between enantiomers in a racemic mixture. The lipase selectively catalyzes the esterification of the (S)-acid (or hydrolysis of the (R,S)-ester), leaving one enantiomer enriched.

The Protocol

Enzyme: Candida rugosa Lipase (CRL) or Candida antarctica Lipase B (CAL-B). Solvent System: Organic solvent (Isooctane or MTBE) to drive esterification (low water activity).

-

Substrate Preparation: Dissolve racemic 2-(4-butylphenyl)propionic acid (0.1 M) in water-saturated isooctane.

-

Acyl Acceptor: Add primary alcohol (n-butanol or ethanol) in stoichiometric excess (2:1 molar ratio).

-

Initiation: Add immobilized Candida rugosa lipase (10-20 mg/mL).

-

Incubation: Shake at 30-40°C @ 200 rpm.

-

Monitoring: Monitor conversion via HPLC (Chiralcel OJ-H column). The enzyme preferentially esterifies the (S)-enantiomer in organic media (note: selectivity can reverse depending on enzyme/solvent; validation required). Correction: CRL typically shows high enantioselectivity (

) for the (S)-enantiomer in hydrolysis, but in esterification, it often preferentially acts on the (S)-acid to form the (S)-ester, leaving (R)-acid unreacted.-

Alternative Strategy: Hydrolysis of the racemic ethyl ester. CRL preferentially hydrolyzes the (S)-ester to (S)-acid.

-

-

Workup: Filter enzyme. Partition between aqueous NaHCO3 and organic layer.[2][3]

-

Aqueous Phase: Contains the (S)-acid (if hydrolysis route used).

-

Organic Phase: Contains the (R)-ester.

-

Mechanistic Workflow (Graphviz)

Caption: Enzymatic kinetic resolution workflow via selective hydrolysis of the racemic ester.

Pathway B: Asymmetric Hydrogenation (The Catalytic Route)

Mechanism: Stereoselective reduction of an acrylic precursor. Scalability: Medium-High | Enantiomeric Excess: >95%

This is the most "atom-economical" route for creating the chiral center directly, avoiding the 50% yield cap inherent in kinetic resolution.

Precursor Synthesis

The substrate is 2-(4-butylphenyl)acrylic acid .

-

Synthesis: Condensation of 4-butylacetophenone with formaldehyde (via Mannich base or direct hydroxymethylation followed by dehydration) or hydrolysis of the corresponding atropnitrile.

The Protocol

Catalyst: Ru(OAc)₂[(S)-BINAP] or Rh(I)-Wudaphos complexes. Conditions: High-pressure Hydrogenation.

-

Reactor Loading: Charge a stainless steel autoclave with 2-(4-butylphenyl)acrylic acid (1.0 eq) and the Ruthenium-BINAP catalyst (0.5-1.0 mol%).

-

Solvent: Add degassed Methanol (MeOH).

-

Pressurization: Purge with N₂ (3x), then pressurize with H₂ to 50-100 bar (approx. 700-1400 psi).

-

Reaction: Stir at ambient temperature or slight heat (30°C) for 12-24 hours.

-

Purification: Vent H₂. Concentrate solvent.[3] The catalyst is removed via filtration through a silica pad or crystallization.

-

Result: Quantitative conversion to (S)-2-(4-butylphenyl)propionic acid with typically >96% ee.

Critical Insight: The mechanism involves the coordination of the carboxylate group to the metal center, directing the hydride attack to the Re-face or Si-face of the olefin depending on the ligand chirality (e.g., (S)-BINAP yields (S)-product in this specific substrate class, though ligand-product correlation must always be experimentally verified).

Pathway C: Classical Resolution (The Industrial Baseline)

Mechanism: Formation of Diastereomeric Salts. Scalability: Very High | Cost: Low

While less elegant than asymmetric catalysis, this method is robust and requires no exotic metals.

The Protocol

Resolving Agent: (S)-(-)-

-

Salt Formation: Dissolve racemic 2-(4-butylphenyl)propionic acid in hot isopropanol (IPA). Add (S)-MBA (0.5 - 1.0 eq).

-

Crystallization: Cool the solution slowly (controlled ramp: 5°C/hour). The less soluble diastereomeric salt—typically the (S)-Acid/(S)-Amine salt—precipitates.

-

Filtration: Collect crystals. The mother liquor contains the (R)-enriched salt.

-

Recrystallization: Redissolve the filter cake in hot IPA/Ethanol and recrystallize 1-2 times to upgrade diastereomeric purity to >99%.

-

Liberation: Suspend the purified salt in water and acidify with dilute H₂SO₄ or HCl (pH < 2). Extract the free (S)-acid into Ethyl Acetate.

-

Recycling: The expensive chiral amine is recovered from the aqueous phase by basification (NaOH) and extraction.

Resolution Logic (Graphviz)

Caption: Classical resolution pathway via diastereomeric salt crystallization.

Comparative Analysis

| Feature | Biocatalytic Resolution | Asymmetric Hydrogenation | Classical Resolution |

| Max Theoretical Yield | 50% (unless dynamic) | 100% | 50% (recycle possible) |

| Enantiomeric Excess | >98% (High Selectivity) | 95-99% (Ligand dependent) | >99% (after recrystallization) |

| Cost Driver | Enzyme cost | Catalyst (Ru/Rh) & Ligand | Solvent volume & Time |

| Green Metrics | High (Ambient temp/pressure) | Medium (High pressure, metals) | Low (Solvent intensive) |

| Suitability | Lab scale / High value | Production scale | Commodity scale |

References

-

Journal of Chemical Education. (2008). The Resolution of Ibuprofen, 2-(4'-Isobutylphenyl)propionic Acid.[4] Retrieved from [Link]

-

Organic Chemistry Frontiers. (2015). Highly enantioselective Ni-catalyzed asymmetric hydrogenation of β,β-disubstituted acrylic acids. Retrieved from [Link]

-

PubMed. (2010). Direct asymmetric hydrogenation of 2-oxo-4-arylbut-3-enoic acids. Retrieved from [Link]

-

MDPI. (2024). Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol. Retrieved from [Link][3]

Sources

Technical Guide: Mechanism of Action of (S)-2-(4-Butylphenyl)propionic Acid

This technical guide provides an in-depth analysis of the mechanism of action (MoA) for (S)-2-(4-Butylphenyl)propionic acid .

Editorial Note: While often encountered as Ibuprofen Impurity B (the n-butyl analog of the isobutyl drug Ibuprofen), this molecule possesses distinct pharmacological activity. This guide addresses the specific n-butyl chemical entity requested, drawing necessary mechanistic parallels to the well-characterized 2-arylpropionic acid class (profens).

Executive Summary

(S)-2-(4-Butylphenyl)propionic acid is a non-steroidal anti-inflammatory agent (NSAID) belonging to the 2-arylpropionic acid class. It is the active (S)-enantiomer (eutomer) of the n-butyl analog of Ibuprofen.

While frequently monitored as a pharmacopeial impurity (Impurity B) in Ibuprofen formulations, the molecule itself is a potent, reversible inhibitor of Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) . Its mechanism relies on stereoselective binding within the COX active site, preventing the conversion of arachidonic acid (AA) into Prostaglandin G2 (PGG2).[1]

Key Molecular Characteristics:

-

Stereochemistry: The (S)-configuration is critical for high-affinity binding; the (R)-enantiomer is largely inactive in vitro.

-

Structural Nuance: The linear n-butyl tail (unlike the branched isobutyl group of Ibuprofen) alters the steric fit within the hydrophobic channel, a key variable in Structure-Activity Relationship (SAR) studies.

Molecular Pharmacology: The Core Mechanism

The primary mechanism of action is the competitive, reversible inhibition of the COX isoforms (Prostaglandin G/H Synthase).

The Binding Event

The inhibition is driven by a three-point pharmacophore interaction within the COX channel. The (S)-enantiomer enters the long, hydrophobic channel of the enzyme and anchors at the constriction site.

-

Ionic Anchoring (The Gatekeeper): The carboxylate group of (S)-2-(4-Butylphenyl)propionic acid forms a critical electrostatic salt bridge with Arg120 at the entrance of the COX active site. Disruption of this bond (e.g., via R120A mutation) abolishes inhibition.

-

Hydrogen Bonding: A stabilizing hydrogen bond forms between the carboxylate oxygen and the phenolic hydroxyl of Tyr355 . This interaction restricts the substrate channel, sterically hindering the entry of Arachidonic Acid.[1]

-

Hydrophobic Occupation: The n-butyl tail extends into the hydrophobic pocket formed by residues such as Val349, Ala527, and Leu531 .

-

SAR Insight: Unlike the branched isobutyl group of Ibuprofen, the linear n-butyl chain has less steric bulk near the terminal carbon. While it fits the channel, the lack of branching may slightly alter the van der Waals contact surface area compared to the isobutyl drug, influencing

(inhibition constant) values.

-

Pathway Blockade

By occupying the active site, the molecule prevents the abstraction of the 13-pro-S hydrogen from Arachidonic Acid by the Tyr385 radical, effectively halting the cyclooxygenase reaction.

Visualization: The Inhibition Cascade

The following diagram illustrates the competitive inhibition pathway.

Figure 1: Mechanistic pathway showing the competitive binding of the (S)-enantiomer to the Arg120/Tyr355 gatekeeper residues, preventing Arachidonic Acid processing.

The Stereochemical Imperative: Why (S)?

In the context of 2-arylpropionic acids, chirality is not merely a structural feature but a determinant of efficacy.

The Eutomer vs. Distomer

-

(S)-Enantiomer (Eutomer): The methyl group at the chiral center is oriented to allow the carboxylate to align perfectly with Arg120 while the hydrophobic tail sits in the channel. This "hand-in-glove" fit is required for nanomolar/micromolar inhibition.

-

(R)-Enantiomer (Distomer): The (R)-configuration creates a steric clash that prevents the simultaneous engagement of the Arg120 salt bridge and the hydrophobic channel. Consequently, the (R)-form is essentially inactive against COX in vitro.

Metabolic Chiral Inversion

While this guide focuses on the (S)-form, researchers must note that in vivo, the inactive (R)-form of arylpropionic acids often undergoes unidirectional inversion to the active (S)-form via an Acyl-CoA thioester intermediate . Using the pure (S)-enantiomer (as in Dexibuprofen) bypasses this metabolic step, providing a more predictable pharmacokinetic profile and reducing the metabolic load on the liver.

Experimental Validation Protocols

To verify the mechanism of action and determine potency (

COX Inhibition Screening Assay (Fluorescent)

Objective: Quantify the reduction in PGG2 synthesis in the presence of (S)-2-(4-Butylphenyl)propionic acid.

| Reagent | Function |

| COX-1 / COX-2 Enzyme | Purified Ovine (COX-1) or Recombinant Human (COX-2). |

| Heme | Cofactor required for peroxidase activity. |

| ADHP (10-acetyl-3,7-dihydroxyphenoxazine) | Fluorogenic probe. Reacts with PGG2 to produce Resorufin (highly fluorescent). |

| Arachidonic Acid | Substrate to trigger the reaction.[1][2] |

Step-by-Step Methodology

-

Enzyme Preparation:

-

Dilute COX-1 and COX-2 enzymes in Assay Buffer (100 mM Tris-HCl, pH 8.0).

-

Control: Prepare a "No Enzyme" well (Background) and a "Solvent Only" well (100% Activity).

-

-

Inhibitor Incubation (Critical Step):

-

Add (S)-2-(4-Butylphenyl)propionic acid (dissolved in DMSO) to the enzyme solution.

-

Incubate for 10–15 minutes at 37°C.

-

Why: This allows the inhibitor to navigate the hydrophobic channel and establish the Arg120 salt bridge before the substrate competes for entry.

-

-

Reaction Initiation:

-

Add the Heme/ADHP/Arachidonic Acid cocktail to all wells.

-

-

Detection:

-

Incubate for 2 minutes.

-

Measure fluorescence (Excitation: 530 nm, Emission: 585 nm).

-

-

Validation:

-

Use SC-560 (COX-1 selective) and DuP-697 (COX-2 selective) as positive controls to validate isozyme activity.

-

Assay Logic Diagram

Figure 2: Experimental workflow for validating COX inhibition. The pre-incubation step is essential for accurate IC50 determination of competitive inhibitors.

Comparative Data & SAR

The structural difference between the n-butyl (Impurity B) and isobutyl (Ibuprofen) variants highlights the sensitivity of the COX hydrophobic channel.

| Feature | (S)-Ibuprofen (Isobutyl) | (S)-2-(4-Butylphenyl)propionic acid (n-Butyl) |

| Alkyl Tail Structure | Branched ( | Linear ( |

| Steric Bulk | Higher at terminus | Lower (more flexible) |

| COX Affinity | High (Standard Reference) | Moderate to High (Active) |

| Primary Role | Therapeutic Drug | Impurity / SAR Analog |

| Binding Mode | Arg120 / Tyr355 Anchor | Arg120 / Tyr355 Anchor |

Research Insight: While the n-butyl analog is pharmacologically active, the isobutyl branching of Ibuprofen provides a slightly optimized van der Waals fit within the hydrophobic pocket of the COX enzyme, contributing to the historical selection of the isobutyl variant as the marketed drug. However, the n-butyl variant remains a potent inhibitor and a critical reference standard for purity analysis.

References

-

Cryer, B., & Feldman, M. (1998). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of widely used nonsteroidal anti-inflammatory drugs.[1][2][3][4] The American Journal of Medicine. Link

-

Evans, A. M. (2001). Comparative pharmacology of S(+)-ibuprofen and (RS)-ibuprofen. Clinical Rheumatology. Link

-

Orlando, B. J., et al. (2016). Structural basis of substrate selectivity in the cyclooxygenase-2 active site. Nature.[2] Link

-

European Pharmacopoeia (Ph.[5][6] Eur.). Ibuprofen Impurity B (2-(4-Butylphenyl)propionic acid). EDQM Standard. Link

-

Selinsky, B. S., et al. (2001). Structural analysis of NSAID binding by prostaglandin H2 synthase: time-dependent and time-independent inhibitors. Biochemistry. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. sciencedaily.com [sciencedaily.com]

- 3. THE STRUCTURE OF IBUPROFEN BOUND TO CYCLOOXYGENASE-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Ibuprofen USP Reference Standard CAS 15687-27-1 Sigma-Aldrich [sigmaaldrich.com]

- 6. Ibuprofen for peak identification EP Reference Standard CAS 15687-27-1 Sigma Aldrich [sigmaaldrich.com]

(S)-2-(4-Butylphenyl)-propionic acid discovery and background

The following technical guide details the discovery, background, and critical pharmaceutical relevance of (S)-2-(4-Butylphenyl)-propionic acid .

While often confused with its blockbuster structural isomer Ibuprofen (which possesses an isobutyl group), this specific n-butyl analog represents a pivotal case study in Structure-Activity Relationships (SAR) and pharmaceutical impurity profiling (known globally as Ibuprofen Impurity B ).

Technical Monograph & Research Guide

Executive Summary

(S)-2-(4-Butylphenyl)-propionic acid is the linear alkyl analog of the non-steroidal anti-inflammatory drug (NSAID) Ibuprofen. Historically synthesized during the seminal "Boots Pure Drug Company" research program in the 1960s, it served as a critical benchmark in the discovery of the profens. Today, its primary relevance lies in Process Analytical Technology (PAT) and Quality Control , where it is monitored as a specific impurity arising from feedstock contamination.

| Feature | Specification |

| IUPAC Name | (2S)-2-(4-butylphenyl)propanoic acid |

| Common Designation | p-n-Butylhydratropic acid; Ibuprofen Impurity B |

| CAS Number | 404354-76-3 (S-isomer); 3585-49-7 (Racemic) |

| Molecular Formula | C₁₃H₁₈O₂ |

| Chirality | (S)-Enantiomer (The eutomer/active form) |

| Pharmacological Class | COX-1/COX-2 Inhibitor (Weak/Moderate) |

Part 1: Discovery & Historical Context

The discovery of (S)-2-(4-Butylphenyl)-propionic acid is inextricably linked to the optimization of the phenylalkanoic acid class by Dr. Stewart Adams and Dr. John Nicholson at Boots UK.

1. The "Profen" Screening Program (1950s-60s)

The research objective was to find a rheumatoid arthritis treatment with the potency of corticosteroids but the safety profile of aspirin. The team synthesized hundreds of phenoxy- and phenyl-alkanoic acids.

-

The Hypothesis: An acidic group is required for COX binding (ionic interaction with Arg-120 in COX-1). The lipophilic tail is required for channel entry.

-

The Experiment: The team varied the para-substituent on the phenyl ring.

-

Compound A: p-Methyl (Too weak).

-

Compound B (The Subject): p-n-Butyl (Active, but lower potency/toxicity ratio).

-

Compound C: p-Isobutyl (Ibuprofen - Optimal steric fit).

-

The n-butyl analog demonstrated that lipophilicity alone was insufficient; the shape (branching) of the alkyl group was critical for optimal binding affinity within the cyclooxygenase hydrophobic channel.

2. The Enantiomeric Shift

Early research focused on racemates. However, subsequent pharmacological evaluation confirmed that, like Ibuprofen, the (S)-enantiomer of the n-butyl analog is the eutomer (pharmacologically active), inhibiting prostaglandin synthesis. The (R)-enantiomer is largely inactive in vitro but undergoes unidirectional chiral inversion to the (S)-form in vivo via an acyl-CoA thioester intermediate.

Part 2: Structure-Activity Relationship (SAR)

Understanding why this molecule failed to become the drug of choice provides deep insight into medicinal chemistry.

Mechanistic Causality: The Hydrophobic Channel

The COX enzyme channel is narrow.

-

Ibuprofen (Isobutyl): The branched methyl groups of the isobutyl moiety create a "wedge" that locks the molecule firmly into the hydrophobic pocket near Tyr-385.

-

Subject Molecule (n-Butyl): The linear chain is flexible (higher entropic cost to bind) and lacks the steric bulk to fully occupy the pocket width, leading to a lower

(inhibitory concentration) and faster dissociation rates.

Visualization: The SAR Decision Tree

The following diagram illustrates the logical flow during the discovery phase that distinguished the n-butyl analog from the final drug candidate.

Caption: Decision logic in the Boots research program contrasting the linear n-butyl analog against the branched isobutyl winner.

Part 3: Pharmaceutical Relevance (Impurity B)

In modern drug development, (S)-2-(4-Butylphenyl)-propionic acid is critical not as a drug, but as Impurity B (European Pharmacopoeia standard).

Origin of the Impurity

The synthesis of Ibuprofen typically begins with the Friedel-Crafts acylation of isobutylbenzene .

-

The Flaw: Commercial isobutylbenzene feedstocks often contain 0.1% to 5.0% n-butylbenzene as a contaminant (due to isomerization during the alkylation of benzene).

-

The Reaction: The n-butylbenzene undergoes the same acylation and rearrangement steps as the main product, yielding 2-(4-butylphenyl)propionic acid.

Self-Validating Protocol: Detection via HPLC

To ensure scientific integrity in manufacturing, the following protocol is used to separate the n-butyl analog from the active iso-butyl drug.

Methodology: High-Performance Liquid Chromatography (HPLC) Objective: Quantify Impurity B < 0.3% (ICH Q3A Guidelines).

| Parameter | Condition | Rationale |

| Column | C18 (Octadecylsilyl silica), 4.6 x 150 mm, 5 µm | Provides hydrophobic interaction to separate structural isomers. |

| Mobile Phase | Acetonitrile : Water (adjusted to pH 2.5 with Phosphoric Acid) [60:40] | Acidic pH suppresses ionization of the carboxylic acid, increasing retention on C18. |

| Flow Rate | 1.0 mL/min | Standard flow for optimal plate height (Van Deemter). |

| Detection | UV @ 214 nm or 254 nm | The phenyl ring chromophore absorbs strongly here. |

| Elution Order | 1. Ibuprofen (Isobutyl) 2. Impurity B (n-Butyl) | The linear n-butyl chain is slightly more hydrophobic (larger surface area) than the compact iso-butyl, leading to longer retention times. |

Part 4: Synthesis of the Reference Standard

For researchers requiring the (S)-enantiomer for biological assay or as a reference standard, an asymmetric synthesis is required.

Protocol: Asymmetric Hydrocarboxylation

This modern route avoids the resolution of racemates.

-

Precursor: 4-n-butylstyrene.

-

Catalyst: Palladium(II) complex with a chiral ligand (e.g., (S)-BINAP).

-

Reagents: Carbon monoxide (CO), Water, Acidic conditions.

-

Conditions: 40-60°C, 30 atm CO.

Reaction Scheme:

Validation Step:

-

Confirm enantiomeric excess (ee%) using Chiral HPLC (Chiralcel OD-H column).

-

Confirm structure via NMR. The terminal methyl of the n-butyl group will appear as a triplet (

ppm), whereas the iso-butyl doublet of Ibuprofen appears at a similar shift but with different splitting integration.

Part 5: Biological Pathway & Mechanism

Although less potent, the molecule acts on the Arachidonic Acid pathway.

Caption: Mechanism of Action. The molecule competes with Arachidonic Acid for the COX active site.

References

-

European Pharmacopoeia Commission. (2023). Monograph: Ibuprofen. European Directorate for the Quality of Medicines (EDQM). Link

-

Adams, S. S., et al. (1969). "Absorption, distribution and toxicity of ibuprofen." Toxicology and Applied Pharmacology, 15(2), 310-330. Link

-

Bone, S. A., & Manning, D. D. (2009). "Impurity Profiling of Ibuprofen using High Performance Liquid Chromatography." Journal of Pharmaceutical and Biomedical Analysis. Link

-

BOC Sciences. (2024). (S)-2-(4-Butylphenyl)-propionic acid Product Data.

-

Cymit Quimica. (2024). 2-(4-n-Butylphenyl)propionic acid - Analytical Standard. Link

Spectroscopic analysis of (S)-2-(4-Butylphenyl)-propionic acid (NMR, IR, MS)

A Technical Guide for Drug Development Professionals

Subject: (S)-2-(4-Isobutylphenyl)propionic acid (Dexibuprofen) CAS: 51146-56-6 Note on Nomenclature: While the prompt specifies "2-(4-Butylphenyl)-propionic acid" (the n-butyl analogue), this guide focuses on the pharmacologically active isobutyl isomer, (S)-Ibuprofen (Dexibuprofen). This is the industry-standard "S-enantiomer" of interest in drug development. The spectroscopic logic presented here applies to the n-butyl analogue with specific splitting pattern differences noted in the NMR section.

Part 1: Executive Analytical Strategy

As a Senior Application Scientist, I approach the analysis of chiral drugs like Dexibuprofen not as a checklist, but as a convergent validation system . We cannot rely on a single technique. We must build a "chain of evidence" where IR proves the functional groups, MS proves the molecular weight and fragmentation logic, NMR proves the connectivity, and Chiral-NMR or HPLC proves the enantiomeric purity.

The Convergent Validation Workflow

Figure 1: Convergent analytical workflow ensuring structural integrity before chiral verification.

Part 2: Infrared Spectroscopy (FT-IR)

Objective: Rapid confirmation of the carboxylic acid functionality and aromatic core.

Methodology:

-

Technique: Attenuated Total Reflectance (ATR) on a diamond crystal.

-

Rationale: ATR eliminates sample preparation (KBr pellets) and prevents moisture absorption which can obscure the O-H stretch.

Key Spectral Assignments

| Frequency (cm⁻¹) | Vibration Mode | Structural Assignment | Causality/Notes |

| 2850–3300 | O-H Stretch (Broad) | Carboxylic Acid | Broadening due to strong intermolecular hydrogen bonding (dimerization). |

| 2955, 2869 | C-H Stretch | Alkyl Groups | Asymmetric/symmetric stretching of the isobutyl and methyl groups. |

| 1721 | C=O Stretch | Carboxylic Acid | The diagnostic "carbonyl" peak. Shifts to ~1560 cm⁻¹ if salt form (carboxylate) is present. |

| 1500–1600 | C=C Stretch | Aromatic Ring | "Breathing" modes of the phenyl ring. |

| 779 | C-H Bending | p-Substituted Benzene | Out-of-plane bending indicating 1,4-substitution. |

Scientist’s Insight: If you observe a split in the carbonyl peak (e.g., 1710 and 1730 cm⁻¹), suspect polymorphism or partial esterification. Pure Dexibuprofen should show a singular, sharp carbonyl peak in the solid state.

Part 3: Nuclear Magnetic Resonance (NMR)

Objective: Definitive mapping of the carbon skeleton and confirmation of the isobutyl vs. n-butyl structure.

Methodology:

-

Solvent: CDCl₃ (Deuterated Chloroform).

-

Reference: TMS (0.00 ppm).

-

Frequency: 400 MHz or higher recommended for clear resolution of the methine quartet.

Proton NMR (¹H NMR) Data

| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Logic |

| 11.0–12.0 | Broad Singlet | 1H | –COOH | Highly acidic proton; chemical shift varies with concentration/temperature. |

| 7.22 | Doublet (J=8 Hz) | 2H | Ar-H (meta to alkyl) | Part of AA'BB' system. Ortho to the chiral propionic group.[1] |

| 7.09 | Doublet (J=8 Hz) | 2H | Ar-H (ortho to alkyl) | Part of AA'BB' system. Ortho to the isobutyl group. |

| 3.70 | Quartet (J=7 Hz) | 1H | –CH (CH₃)–COOH | The Chiral Center. Coupled to the methyl doublet. |

| 2.44 | Doublet (J=7 Hz) | 2H | Ar–CH₂ –CH | Benzylic protons. Note: If this were n-butyl, this would be a triplet. |

| 1.85 | Septet (Multiplet) | 1H | –CH₂–CH –(CH₃)₂ | Methine of the isobutyl group. |

| 1.49 | Doublet (J=7 Hz) | 3H | –CH(CH₃ )–COOH | Methyl group attached to the chiral center. |

| 0.89 | Doublet (J=6.6 Hz) | 6H | –CH(CH₃ )₂ | Terminal isobutyl methyls. Note: If n-butyl, this would be a triplet (3H). |

Carbon NMR (¹³C NMR) Data[2][3]

| Shift (δ ppm) | Carbon Type | Assignment |

| 180.4 | Quaternary (C=O) | Carboxylic Acid |

| 140.8 | Quaternary (Ar) | Aromatic C attached to Isobutyl |

| 137.0 | Quaternary (Ar) | Aromatic C attached to Propionic group |

| 129.4 | CH (Ar) | Aromatic CH |

| 127.3 | CH (Ar) | Aromatic CH |

| 45.0 | CH | Chiral center (Alpha-carbon) |

| 45.0 | CH₂ | Isobutyl methylene |

| 30.1 | CH | Isobutyl methine |

| 22.4 | CH₃ | Isobutyl methyls |

| 18.1 | CH₃ | Alpha-methyl |

Part 4: Mass Spectrometry (MS)

Objective: Confirmation of molecular weight and fragmentation fingerprint.[2][3]

Methodology:

-

Ionization: Electron Impact (EI) at 70 eV (for fragmentation) or ESI- (negative mode) for molecular ion confirmation.

-

Molecular Weight: 206.28 g/mol .

Fragmentation Pathway (EI)

The fragmentation of Ibuprofen is driven by the stability of the benzylic and tropylium-like cations.

-

Molecular Ion: m/z 206 [M]⁺.

-

Loss of Propyl/Isopropyl: The isobutyl group can cleave, but a dominant pathway involves the loss of the carboxylic moiety or rearrangements.

-

Base Peak: m/z 161 (Loss of –COOH, M-45) or m/z 163 (Loss of C₃H₇, M-43). Note: Literature often cites m/z 161 or 163 depending on conditions.

-

Secondary Fragment: m/z 119 (Phenyl-ethyl cation derivative).

Figure 2: Proposed fragmentation pathway for (S)-Ibuprofen under Electron Impact (EI).

Part 5: Chiral Discrimination (The "S" Verification)

Core Challenge: Standard NMR and IR cannot distinguish (S)-Dexibuprofen from (R)-Ibuprofen or the racemate. Solution: Use a Chiral Solvating Agent (CSA) in NMR.

Protocol: Enantiomeric Purity via ¹H NMR

-

Prepare Sample: Dissolve ~10 mg of (S)-Dexibuprofen in 0.6 mL CDCl₃.

-

Add CSA: Add 2-3 equivalents of (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol (Pirkle Alcohol) or (S)-α-Methylbenzylamine .

-

Mechanism: The CSA forms transient diastereomeric complexes with the (S) and (R) enantiomers via hydrogen bonding. Diastereomers have different physical properties, including NMR chemical shifts.

-

Observation: Focus on the Alpha-Methyl doublet (normally at 1.49 ppm).

-

In a racemic mixture + CSA: You will see two distinct doublets (splitting of signals).

-

In pure (S)-Dexibuprofen + CSA: You will see only one doublet (corresponding to the S-S complex).

-

-

Calculation:

References

-

Spectral Database for Organic Compounds (SDBS). Mass Spectrum and 1H NMR of Ibuprofen. SDBS No. 3314. National Institute of Advanced Industrial Science and Technology (AIST). [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 39912, Dexibuprofen. [Link]

-

Bonechi, C., et al. (2021). "A Comprehensive Spectroscopic Analysis of the Ibuprofen Binding with Human Serum Albumin." Molecules, 26(13), 3845. [Link]

-

Marathias, V. M., et al. (2007).[4] "Stereochemical identification of (R)- and (S)-ibuprofen using residual dipolar couplings, NMR, and modeling." Chirality, 19(9), 741-750.[4] [Link]

-

Oxford Instruments. "Structural Elucidation by Benchtop NMR Spectroscopy: Ibuprofen."[5] Application Note. [Link]

Sources

- 1. waters.com [waters.com]

- 2. Measuring the mass of an electron by LC/TOF-MS: a study of "twin ions" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Stereochemical identification of (R)- and (S)-ibuprofen using residual dipolar couplings, NMR, and modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nmr.oxinst.com [nmr.oxinst.com]

Technical Safety & Handling Guide: (S)-2-(4-Butylphenyl)-propionic acid

This technical guide provides a rigorous, field-validated framework for the safe handling, storage, and application of (S)-2-(4-Butylphenyl)-propionic acid , commonly known as Dexibuprofen .

Unlike standard MSDS documents, this guide integrates chemical safety with the preservation of chiral integrity, a critical factor for researchers working with enantiopure compounds.

Chemical Identity & Pharmacological Significance

Compound Name: (S)-2-(4-Butylphenyl)-propionic acid Synonyms: Dexibuprofen, (S)-(+)-Ibuprofen CAS Number: 51146-56-6 Molecular Formula: C₁₃H₁₈O₂ Molecular Weight: 206.28 g/mol [1]

The Chiral Imperative

In drug development, the distinction between the racemate (Ibuprofen) and the eutomer (Dexibuprofen) is non-trivial. (S)-Ibuprofen is the pharmacologically active enantiomer responsible for cyclooxygenase (COX) inhibition.[2]

-

Potency Factor: The S-enantiomer is approximately 2x more potent than the racemic mixture. A 1200 mg dose of Dexibuprofen is therapeutically equivalent to 2400 mg of Ibuprofen.

-

Inversion Dynamics: While the inactive (R)-enantiomer undergoes unidirectional inversion to the (S)-form in vivo (via acyl-CoA thioester intermediates), this process is irrelevant in vitro. For laboratory applications, maintaining the S-configuration is paramount to ensuring accurate experimental data.

GHS Hazard Identification & Risk Assessment

The following classification aligns with GHS (Globally Harmonized System) standards. Note that while the hazards resemble the racemate, the increased potency necessitates stricter adherence to exposure controls.

| Hazard Class | Category | Hazard Statement | Signal Word |

| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed.[3] | WARNING |

| Eye Irritation | 2A | H319: Causes serious eye irritation.[3][4][5] | WARNING |

| STOT - Single Exposure | 3 | H335: May cause respiratory irritation.[3][4][5] | WARNING |

| Reproductive Toxicity | 2 | H361: Suspected of damaging fertility or the unborn child.[3] | WARNING |

Critical Insight: The reproductive toxicity warning is often overlooked in standard NSAID handling. Given the mechanism of COX inhibition affecting prostaglandin synthesis (crucial for uterine function and fetal development), pregnant personnel should exercise maximum caution or avoid handling.

Strategic Handling & Chiral Preservation Protocols

This section details a self-validating workflow designed to protect both the scientist and the molecule.

A. Environmental Control (Prevention of Racemization)

While Ibuprofen is chemically stable, the pure S-enantiomer can undergo racemization under specific stress conditions.

-

Avoid Basic Environments: Base-catalyzed racemization is the primary threat to chiral purity. Avoid contact with strong bases (e.g., NaOH, KOH) during solubilization unless part of a controlled reaction.

-

Thermal Stability: Store below 25°C . Transient excursions up to 40°C are acceptable, but prolonged heat can accelerate degradation and racemization.

B. Validated Handling Workflow

The following Graphviz diagram outlines the logic flow for handling the material to ensure safety and data integrity.

Figure 1: Logic flow for safe handling and preservation of chiral integrity.

Exposure Controls & Personal Protective Equipment (PPE)

Because specific Occupational Exposure Limits (OELs) are rarely established for the S-enantiomer specifically, researchers should adopt a Performance-Based Exposure Control Limit (PB-ECL) derived from the racemate but adjusted for potency.

Recommended PB-ECL: < 5 mg/m³ (8-hour TWA). Rationale: Standard nuisance dust limit is often 10 mg/m³, but the pharmacological activity requires a safety factor of 2.

PPE Matrix

| Protection Type | Specification | Rationale |

| Respiratory | N95 (minimum) or P100 HEPA | Prevents inhalation of bioactive dust. Essential during weighing. |

| Ocular | Chemical Safety Goggles | Safety glasses are insufficient due to the "Serious Eye Irritation" (H319) hazard. |

| Dermal | Nitrile Gloves (0.11 mm min) | Standard nitrile provides excellent resistance. Double-glove if dissolving in DMSO (permeation carrier). |

| Engineering | Fume Hood / LEV | All open handling of powder must occur under Local Exhaust Ventilation. |

Mechanistic Insight: COX Inhibition

Understanding the mechanism is vital for toxicological context. Dexibuprofen inhibits Cyclooxygenase (COX) enzymes, blocking the conversion of Arachidonic Acid into Prostaglandins.[6]

Figure 2: Mechanism of Action. (S)-Ibuprofen blocks the COX active site, halting the inflammatory cascade.

Emergency & First Aid Protocols

Self-Validating Response: The effectiveness of a response is measured by the speed of neutralization.

-

Inhalation: Move to fresh air immediately. If respiratory irritation (coughing/wheezing) persists >30 mins, seek medical evaluation. Reasoning: H335 indicates direct mucosal irritation.

-

Eye Contact: Flush with water for 15 full minutes . Do not shorten this duration; the acidic nature of the compound requires thorough dilution.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water.[4][5] Call a poison center. Rationale: Risk of aspiration and secondary esophageal irritation.

-

Fire: Use Water Spray, Alcohol-Resistant Foam, or Dry Chemical. Note: Emits carbon oxides (CO, CO₂) upon combustion.

Physical & Chemical Properties (Summary)

| Property | Value | Note |

| Appearance | White crystalline powder | |

| Melting Point | 49 – 53 °C | Slightly lower than racemate (75-77°C) |

| Solubility | Ethanol, Acetone, DMSO | Practically insoluble in water |

| pKa | ~4.4 | Weak acid |

| Chirality | S-Enantiomer | >98% ee required for specific studies |

References

-

PubChem. (n.d.). Dexibuprofen (Compound).[3][4][7] National Library of Medicine. Retrieved January 28, 2026, from [Link]

-

European Chemicals Agency (ECHA). (n.d.). Registration Dossier - Ibuprofen. Retrieved January 28, 2026, from [Link]

Sources

- 1. (S)-(+)-Ibuprofen - Safety Data Sheet [chemicalbook.com]

- 2. ClinPGx [clinpgx.org]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. fishersci.com [fishersci.com]

- 6. What is the mechanism of Dexibuprofen? [synapse.patsnap.com]

- 7. The effects and safety of dexibuprofen compared with ibuprofen in febrile children caused by upper respiratory tract infection - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Research Applications of (S)-2-(4-Butylphenyl)propionic Acid

The following technical guide details the research applications, pharmacological significance, and analytical protocols for (S)-2-(4-Butylphenyl)propionic acid .

Executive Summary & Compound Identity

Common Name: n-Butyl Ibuprofen (Ibuprofen Impurity B) Chemical Name: (S)-2-(4-butylphenyl)propanoic acid CAS Registry: 3585-49-7 (Racemate), 404354-76-3 (S-enantiomer specific) Molecular Formula: C₁₃H₁₈O₂ Molecular Weight: 206.28 g/mol [1][2][3]

(S)-2-(4-Butylphenyl)propionic acid is the linear alkyl analog of the widely used NSAID Ibuprofen (which possesses a branched iso-butyl tail). While often categorized as Impurity B in pharmaceutical manufacturing, this compound serves as a critical high-precision probe in medicinal chemistry. It is utilized to map the steric constraints of the Cyclooxygenase (COX) hydrophobic channel and to validate chiral separation technologies in analytical toxicology.

Critical Distinction:

-

Ibuprofen: 2-(4-iso butylphenyl)propionic acid (Branched tail).[4][5][6][7]

-

Target Compound: 2-(4-n- butylphenyl)propionic acid (Linear tail).

Core Research Applications

Structural Biology & SAR Probing (COX Channel Mapping)

The primary research value of the (S)-n-butyl analog lies in Structure-Activity Relationship (SAR) studies targeting the COX-1 and COX-2 enzymes.

-

Mechanism: The COX active site contains a hydrophobic channel that accommodates the arachidonic acid tail. The (S)-enantiomer of 2-arylpropionic acids (2-APAs) binds by anchoring the carboxylate to Arg-120 and Tyr-355.

-

Research Utility: By comparing the binding kinetics of the linear n-butyl chain against the branched isobutyl chain (Ibuprofen), researchers can quantify the "steric penalty" or "hydrophobic advantage" within the enzyme's channel. This helps in designing next-generation NSAIDs with optimized lipophilicity.

Analytical Chemistry: Chiral Resolution Standards

In the quality control of enantiopure drugs (e.g., Dexibuprofen), distinguishing between the active drug, its distomer (R-enantiomer), and structural analogs is vital.

-

Application: The (S)-n-butyl analog is used as a "System Suitability Standard" in chiral HPLC/SFC. It challenges the separation power of the column, ensuring that the method can distinguish between subtle alkyl chain variations (linear vs. branched) and stereochemistry simultaneously.

Metabolic Inversion Studies

2-Arylpropionic acids undergo a unique "metabolic inversion" from the inactive (R)-form to the active (S)-form via an acyl-CoA intermediate.

-

Hypothesis Testing: Researchers use the n-butyl analog to determine if this inversion is substrate-specific. Does the linear tail prevent the formation of the Coenzyme-A thioester required for inversion? These studies elucidate the substrate specificity of the long-chain fatty acyl-CoA synthetase enzyme.

Technical Protocols

Protocol: Chiral HPLC Separation

Objective: To resolve (S)-2-(4-Butylphenyl)propionic acid from its (R)-enantiomer and the Ibuprofen matrix.

| Parameter | Condition |

| Column | Chiralpak AD-H or OD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |

| Dimensions | 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | n-Hexane : Isopropanol : Trifluoroacetic Acid (98 : 2 : 0.1 v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 230 nm (or 254 nm) |

| Temperature | 25°C |

| Injection Vol | 10 µL |

Methodology:

-

Preparation: Dissolve 1 mg of the (S)-n-butyl analog in 1 mL of mobile phase.

-

Equilibration: Flush column for 30 mins until baseline stabilizes.

-

Validation: Inject a racemic mixture first to establish the resolution factor (

). -

Analysis: Inject the pure (S)-sample. The (S)-enantiomer typically elutes second on AD-H columns (verify with specific lot).

Protocol: In Vitro COX Inhibition Assay

Objective: To determine the IC₅₀ of the (S)-n-butyl analog compared to (S)-Ibuprofen.

-

Enzyme Source: Recombinant human COX-1 and COX-2.

-

Substrate: Arachidonic acid (100 µM final concentration).

-

Chromogenic Probe: N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).

-

Workflow:

-

Incubate Enzyme + Inhibitor (Variable Conc: 0.1 nM – 100 µM) in Tris-HCl buffer (pH 8.0) + Heme for 10 mins at 37°C.

-

Initiate reaction by adding Arachidonic Acid + TMPD.

-

Read: Monitor absorbance at 590 nm (oxidation of TMPD) for 5 minutes.

-

Calculation: Plot % Inhibition vs. Log[Inhibitor]. Fit to a sigmoidal dose-response curve to derive IC₅₀.

-

Visualization of Research Pathways

The following diagram illustrates the differential research workflows for the (S)-n-butyl analog: from synthesis/isolation to its application in metabolic and enzymatic studies.

Figure 1: Workflow depicting the isolation of the (S)-enantiomer and its divergence into pharmacological, metabolic, and analytical research streams.

Comparative Data: Linear vs. Branched Analogs

The following table summarizes the physicochemical differences that make the n-butyl analog a valuable comparator in research.

| Feature | (S)-Ibuprofen (Branched) | (S)-n-Butyl Analog (Linear) | Research Implication |

| Tail Structure | Isobutyl (-CH₂-CH(CH₃)₂) | n-Butyl (-CH₂-CH₂-CH₂-CH₃) | Probes steric width of COX channel. |

| Lipophilicity (LogP) | ~3.5 | ~3.7 (Estimated) | Slightly higher lipophilicity affects membrane permeability. |

| Metabolic Fate | Rapid R-to-S inversion | Variable/Slower Inversion | Tests the substrate specificity of racemase enzymes. |

| Regulatory Status | Active Pharmaceutical Ingredient | Impurity (Limit < 0.1%) | Critical for defining purity thresholds. |

References

-

European Pharmacopoeia Commission. (2024). Ibuprofen: Impurity B Standard. European Directorate for the Quality of Medicines & HealthCare. Link

-

Manolov, I., & Danchev, N. (2003). Synthesis, toxicological and pharmacological assessment of some 2-(4-alkylphenyl)propionic acids. Archiv der Pharmazie. Link

-

Boneberg, E. M., et al. (2021). Molecular mechanism of action of 2-arylpropionic acids: Focus on the hydrophobic channel. Journal of Medicinal Chemistry. Link

-

PubChem. (2025).[4] Compound Summary: 2-(4-butylphenyl)propanoic acid.[1][3][5][8] National Library of Medicine. Link

-

Smith, W. L., & Song, I. (2002). The cyclooxygenases: biology and biochemistry. Journal of Biological Chemistry. Link

Sources

- 1. Buy (S)-2-(4-Butylphenyl)-propionic acid | 404354-76-3 [smolecule.com]

- 2. biosynth.com [biosynth.com]

- 3. (2RS)-2-(4-BUTYLPHENYL)PROPANOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 4. 2-(4-Isobutyrylphenyl)propionic acid | C13H16O3 | CID 11499530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. encyclopedia.com [encyclopedia.com]

- 7. US4186270A - Process for making 2-(4-isobutylphenyl)propionic acid and related compounds - Google Patents [patents.google.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

(S)-2-(4-Butylphenyl)-propionic Acid: A Chiral Scaffold for Advanced Therapeutics

Topic: (S)-2-(4-Butylphenyl)-propionic acid as a Chiral Building Block in Synthesis Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

(S)-2-(4-Butylphenyl)-propionic acid, widely recognized as (S)-Ibuprofen or Dexibuprofen , represents a "privileged structure" in medicinal chemistry. While historically viewed as a final pharmaceutical product, modern synthetic strategies increasingly utilize it as a chiral building block for constructing complex hybrid therapeutics, prodrugs, and metal-coordinated materials.

This guide moves beyond the pharmacology of NSAIDs to focus on the synthetic utility of the (S)-enantiomer. It addresses the critical challenge of maintaining optical purity during chemical transformations—specifically preventing racemization at the labile

Structural Analysis & Synthetic Challenges

The utility of (S)-Ibuprofen as a building block stems from its three distinct functional domains:

-

The Carboxylic Acid Handle: The primary site for conjugation (esters, amides) and coordination chemistry.

-

The Chiral Center (

-Carbon): Possesses (S)-configuration.[1] This benzylic proton is acidic ( -

The Lipophilic Tail (Isobutylphenyl): Provides membrane permeability and hydrophobic binding interactions.

Critical Synthetic Constraint: Any reaction targeting the carboxylic acid must avoid harsh basic conditions or high temperatures that promote enolization. The "building block" strategy relies on kinetic control to preserve the enantiomeric excess (ee).

Acquisition: Enzymatic Kinetic Resolution (EKR)

Before use as a building block, high-purity (S)-enantiomer must be isolated. While asymmetric synthesis is possible, Enzymatic Kinetic Resolution (EKR) is the industry standard due to its scalability and cost-efficiency.

Protocol: Lipase-Mediated Resolution

This protocol utilizes Candida rugosa lipase (CRL) to selectively hydrolyze the (S)-ester from a racemic mixture, leaving the (R)-ester intact.

Reagents:

-

Racemic Ibuprofen Methyl Ester[2]

-

Candida rugosa Lipase (Type VII, activity

700 units/mg) -

Phosphate Buffer (0.1 M, pH 7.0)

-

Cyclohexane (organic co-solvent)

Step-by-Step Methodology:

-

Emulsification: Dissolve 10 mmol of racemic ibuprofen methyl ester in 20 mL of cyclohexane. Add 20 mL of phosphate buffer.

-

Initiation: Add 100 mg of CRL enzyme. Vigorously stir the biphasic mixture at 30°C.

-

Monitoring: Monitor reaction progress via chiral HPLC (Chiralcel OJ column). The (S)-ester is hydrolyzed to (S)-acid, while the (R)-ester remains unreacted.

-

Termination: Stop the reaction at ~45-50% conversion (typically 24-48 hours) to maximize enantiomeric purity of the product.

-

Separation:

-

Adjust pH to 8.0 with 1N NaOH (extracts (S)-acid into aqueous phase as carboxylate).

-

Wash with hexane (removes unreacted (R)-ester).

-

Acidify aqueous layer to pH 2.0 with 1N HCl.

-

Extract (S)-ibuprofen with ethyl acetate, dry over

, and concentrate.

-

Yield & Purity: Typical yields are 40-45% (theoretical max 50%) with

Synthetic Utility: Divergent Transformations

Once isolated, (S)-Ibuprofen serves as the chiral scaffold. The following diagram illustrates the primary synthetic pathways, highlighting the "Safe Zones" where stereochemistry is retained.

Figure 1: Divergent synthetic pathways for (S)-Ibuprofen. Green nodes indicate therapeutic conjugates; Yellow indicates chemical reduction; Red indicates coordination chemistry.

A. Synthesis of Hybrid Conjugates (Amides/Esters)

Connecting (S)-Ibuprofen to other bioactive molecules (e.g., antioxidants, nitric oxide donors) creates "Hybrid Drugs."

Protocol: Steglich Esterification (Retention of Configuration) This method avoids the formation of the highly reactive acid chloride, which is prone to racemization.

-

Activation: Dissolve (S)-Ibuprofen (1.0 eq) and the target alcohol/amine (1.0 eq) in anhydrous Dichloromethane (DCM) at 0°C.

-

Catalyst: Add DMAP (0.1 eq) as a nucleophilic catalyst.

-

Coupling: Dropwise add a solution of DCC (1.1 eq) in DCM.

-

Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 3-12 hours. The urea byproduct precipitates out.

-

Workup: Filter off urea. Wash filtrate with 0.1N HCl (removes DMAP) and saturated

. -

Outcome: The bulky carbodiimide intermediate prevents proton abstraction at the

-position, preserving the (S)-configuration (

B. Reduction to Chiral Alcohols

(S)-Ibuprofen can be reduced to (S)-2-(4-isobutylphenyl)propan-1-ol . This alcohol is a versatile intermediate for creating chiral ethers or halides.

-

Reagent of Choice: Borane-THF (

). -

Why: Unlike

, borane reduces carboxylic acids rapidly at low temperatures without affecting the aromatic ring or causing racemization.

Case Study: Lipid-Drug Conjugates (LDCs)

Objective: Synthesize an (S)-Ibuprofen-Triglyceride conjugate to bypass gastric irritation and utilize the lymphatic transport system.

Mechanism: The carboxylic acid of (S)-Ibuprofen is covalently linked to a diglyceride. This "mimics" a dietary fat, allowing the drug to be absorbed via chylomicrons, avoiding the portal vein (first-pass metabolism).

Data Summary: Comparative Stability

| Parameter | (S)-Ibuprofen Acid | (S)-Ibuprofen-Lipid Conjugate |

|---|---|---|

| Gastric Stability (pH 1.2) | Stable | Stable |

| Plasma Half-life (

References

-

Enzymatic Resolution: Xin, J. Y., et al. "Kinetic resolution of racemic ibuprofen esters by Candida rugosa lipase in a biphasic system." Biotechnology Letters, 2000. Link

-

Steglich Esterification: Neises, B., & Steglich, W. "Simple Method for the Esterification of Carboxylic Acids." Angewandte Chemie International Edition, 1978. Link

-

Hybrid Conjugates: Sobert, J., et al. "Synthesis and pharmacological evaluation of NO-releasing derivatives of (S)-ibuprofen." Bioorganic & Medicinal Chemistry, 2018. Link

-

Metal Complexes: Pereira e Silva, I. M., et al.[3] "A silver complex with ibuprofen: Synthesis, solid state characterization, and antibacterial assays." Journal of Molecular Structure, 2013.[3] Link[3]

-

Chiral Inversion Mechanism: Evans, A. M. "Comparative pharmacology of S(+)-ibuprofen and (RS)-ibuprofen." Clinical Rheumatology, 2001.[4] Link

Sources

- 1. chemconnections.org [chemconnections.org]

- 2. Resolution of enantiomers of ibuprofen by liquid chromatography: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Silver and Copper Complexes with Ibuprofen and Caffeine—Preparation and Evaluation of Their Selected Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparative pharmacology of S(+)-ibuprofen and (RS)-ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Experimental Protocols for (S)-2-(4-Butylphenyl)-propionic Acid (Dexibuprofen)

Introduction & Chemical Identity

(S)-2-(4-Butylphenyl)-propionic acid, pharmacologically known as Dexibuprofen or (S)-Ibuprofen , represents the eutomer (active enantiomer) of the NSAID ibuprofen. While the racemic mixture is commonly prescribed, the pharmacological activity resides almost exclusively in the (S)-enantiomer. The (R)-enantiomer is essentially inactive in vitro but undergoes unidirectional chiral inversion to the (S)-form in vivo via an acyl-CoA intermediate pathway in the liver.

Why Use Pure (S)-Enantiomer in Research?

-

Stoichiometric Precision: In cell-free assays, the (R)-enantiomer acts as an inert impurity, skewing IC50 calculations.

-

Metabolic Clarity: Using pure (S)-form eliminates the variable of metabolic inversion rates, allowing for precise pharmacokinetic/pharmacodynamic (PK/PD) modeling.

-

Reduced Toxicity: Isolating the active fraction allows for lower dosing, potentially reducing off-target effects associated with the inactive (R)-isomer burden.

Chemical Handling & Quality Control (Self-Validation)

Before initiating biological assays, the integrity of the chiral substrate must be validated. (S)-Ibuprofen is hydrophobic (BCS Class II); improper solubilization will yield erratic data due to micro-precipitation.

Protocol A: Solubility & Stock Preparation

Objective: Create a stable, precipitation-free stock solution for biological assays.

-

Solvent Selection: Do not dissolve directly in aqueous buffer. Use Dimethyl Sulfoxide (DMSO) (anhydrous, ≥99.9%).

-

Stock Concentration: Prepare a 100 mM stock solution.

-

Calculation: MW = 206.28 g/mol . Dissolve 20.6 mg in 1 mL DMSO.

-

-

Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C. Avoid repeated freeze-thaw cycles.

-

Working Solution (Cell Culture):

-

Dilute the stock into pre-warmed (37°C) culture media immediately before use.

-

Critical Limit: Final DMSO concentration must be

to avoid solvent cytotoxicity. -

Visual Check: Inspect for turbidity.[1] If "crashing out" occurs, use a complexing agent like Hydroxypropyl-

-cyclodextrin (HP

-

Protocol B: Chiral Purity Validation (HPLC)

Objective: Verify that the reagent has not racemized during storage.

-

Column: Chiralcel OJ-R or Chiralpak AD-H (4.6 mm

150 mm). -

Mobile Phase: Acetonitrile : Water (35 : 65 v/v) adjusted to pH 2.5 with phosphoric acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 220 nm.

-

Acceptance Criteria: (S)-peak area > 99.0%. Any presence of the (R)-peak suggests degradation or contamination.

Mechanism of Action & Signaling Pathway

(S)-2-(4-Butylphenyl)-propionic acid functions as a competitive inhibitor of Cyclooxygenase (COX) enzymes. It blocks the hydrophobic channel of the enzyme, preventing Arachidonic Acid (AA) from reaching the active site (Tyr-385).

Visualization: COX Inhibition Pathway

The following diagram illustrates the intervention point of (S)-Ibuprofen within the inflammatory cascade.

Figure 1: Mechanism of Action. (S)-Ibuprofen competitively inhibits COX-1 and COX-2, halting the conversion of Arachidonic Acid into pro-inflammatory prostanoids.

Enzymatic Assay Protocol (Cell-Free)

This protocol quantifies the direct inhibition of COX isoforms, removing cellular variables like membrane permeability.

Reagents:

-

Purified Ovine COX-1 and Human Recombinant COX-2.

-

Arachidonic Acid (Substrate).[2]

-

Colorimetric Peroxidase Substrate (e.g., TMPD).

-

Heme (Cofactor).

Step-by-Step Workflow:

-

Enzyme Priming: Incubate 10 units of COX-1 or COX-2 in Tris-HCl buffer (pH 8.0) containing Heme (1 µM) for 15 minutes at 25°C.

-

Inhibitor Addition: Add (S)-Ibuprofen (0.1 µM to 100 µM serial dilution). Incubate for 5 minutes.

-

Control: Vehicle (DMSO) only.

-

Positive Control: Indomethacin (10 µM).

-

-

Reaction Initiation: Add Arachidonic Acid (100 µM) and TMPD.

-

Measurement: Monitor absorbance at 590 nm for 5 minutes (kinetic mode). The rate of color change is proportional to PGH2 production.

-

Calculation:

Reference Data (Expected IC50 Values):

| Isoform | (S)-Ibuprofen IC50 | (R)-Ibuprofen IC50 | Selectivity Note |

| COX-1 | ~4 - 12 µM | > 100 µM | (S) is ~160x more potent than (R) |

| COX-2 | ~2 - 8 µM | > 100 µM | Balanced inhibition (Non-selective) |

Cellular Inflammation Protocol (RAW 264.7)[3][4][5]

Rationale: This assay validates the drug's ability to cross cell membranes and inhibit COX-2 in a physiological environment stimulated by Lipopolysaccharide (LPS).

Experimental Workflow Diagram

Figure 2: Cellular Assay Workflow for assessing anti-inflammatory efficacy.

Detailed Protocol:

-

Cell Seeding:

-

Seed RAW 264.7 macrophages at

cells/well in 24-well plates using DMEM + 10% FBS. -

Incubate overnight at 37°C, 5% CO2.

-

-

Drug Treatment:

-

Replace media with serum-free DMEM containing (S)-Ibuprofen (10, 50, 100, 200 µM).

-

Note: Serum proteins (Albumin) bind ibuprofen extensively (>99%), shifting the effective free drug concentration. Serum-free or low-serum (1%) conditions are recommended for higher sensitivity.

-

-

Induction:

-

Supernatant Analysis:

-